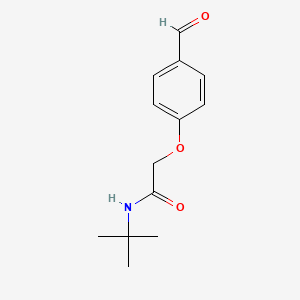

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Description

BenchChem offers high-quality N-(Tert-butyl)-2-(4-formylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Tert-butyl)-2-(4-formylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-tert-butyl-2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)14-12(16)9-17-11-6-4-10(8-15)5-7-11/h4-8H,9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLSWDRZHPOHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388101 | |

| Record name | N-(TERT-BUTYL)-2-(4-FORMYLPHENOXY)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838867-14-4 | |

| Record name | N-(TERT-BUTYL)-2-(4-FORMYLPHENOXY)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound N-(Tert-butyl)-2-(4-formylphenoxy)acetamide, a molecule of interest in medicinal chemistry and drug discovery. This document will delve into its fundamental properties, synthesis, and potential applications, offering a valuable resource for researchers in the field.

Core Molecular Attributes

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a substituted acetamide derivative featuring a tert-butyl group, a phenoxy ring, and a formyl group. These functional groups contribute to its specific chemical and physical properties, making it a versatile building block in organic synthesis.

Molecular Formula and Weight

The chemical structure of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide can be broken down to determine its molecular formula and weight. The molecule consists of a tert-butyl group (-C(CH₃)₃), an acetamide linker (-NH-C(=O)-CH₂-), and a 4-formylphenoxy group (-O-C₆H₄-CHO).

A detailed analysis of its atomic composition reveals the following:

-

Carbon (C): 13 atoms

-

Hydrogen (H): 17 atoms

-

Nitrogen (N): 1 atom

-

Oxygen (O): 3 atoms

This culminates in the molecular formula C₁₃H₁₇NO₃ .

The molecular weight is calculated based on the atomic weights of its constituent atoms:

-

Carbon: 12.01 g/mol

-

Hydrogen: 1.008 g/mol

-

Nitrogen: 14.01 g/mol

-

Oxygen: 16.00 g/mol

Therefore, the molecular weight of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is 235.28 g/mol .

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

Synthesis and Chemical Properties

The synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide and related structures is of significant interest for creating novel compounds with potential biological activities.

General Synthesis Pathway

A common method for synthesizing phenoxyacetamide derivatives involves the Williamson ether synthesis. This reaction typically includes the following steps:

-

Deprotonation of a phenol: A substituted phenol, in this case, 4-hydroxybenzaldehyde, is treated with a base (e.g., potassium carbonate) to form a phenoxide ion.

-

Nucleophilic substitution: The resulting phenoxide then acts as a nucleophile, attacking an α-halo amide, such as 2-chloro-N-(tert-butyl)acetamide. This substitution reaction forms the desired ether linkage.

Caption: General synthesis pathway for N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

Potential Applications in Drug Discovery

While specific biological activities of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. The phenoxyacetamide core is a scaffold found in various biologically active molecules. Furthermore, the presence of a formyl group allows for further chemical modifications, making it a valuable intermediate for creating a library of derivatives for screening.

Derivatives of similar phenylacetamide compounds have shown a range of biological activities, including anti-inflammatory and analgesic properties.[1] The core structure can be a building block for developing novel therapeutic agents.

Experimental Protocols

The following is a generalized protocol for the synthesis of related phenoxyacetamide compounds, which can be adapted for N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide

A typical procedure for a related compound, 2-(4-formylphenoxy)-N-phenylacetamide, is as follows:

-

To a solution of 4-hydroxybenzaldehyde in a suitable solvent such as DMF, an equimolar amount of a base like potassium hydroxide is added.

-

The mixture is stirred for a short period to facilitate the formation of the potassium salt.

-

An equimolar amount of 2-chloro-N-phenylacetamide is then added to the reaction mixture.

-

The mixture is heated and stirred for a specified time, and the reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.

-

The solid product is then filtered, washed, and can be further purified by recrystallization.[2]

This general procedure can be adapted by substituting 2-chloro-N-phenylacetamide with 2-chloro-N-(tert-butyl)acetamide to synthesize the target compound.

Conclusion

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a chemical compound with a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . Its synthesis can be achieved through established methods like the Williamson ether synthesis. The presence of versatile functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development. Further research into the biological activities of this specific compound and its derivatives is warranted to explore its full therapeutic potential.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

- Omar, R. S. et al. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021, x, 0-0.

-

Cheméo. Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). [Link]

-

National Institute of Standards and Technology. Acetamide, N-butyl-. [Link]

-

Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

-

Environmental Protection Agency. Acetamide, N-(4-formylphenyl)- Properties. [Link]

-

TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]

-

PubMed. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. [Link]

Sources

Solubility Profile of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide in Organic Solvents

The following technical guide details the solubility profile, physicochemical characterization, and experimental workflows for N-(tert-butyl)-2-(4-formylphenoxy)acetamide . This guide is structured for researchers and process chemists optimizing synthesis and purification pathways.

CAS Number: 838867-14-4 Molecular Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol

Executive Summary & Chemical Context

N-(tert-butyl)-2-(4-formylphenoxy)acetamide is a critical pharmaceutical intermediate, primarily utilized in the synthesis of phenoxypropanolamine-class beta-blockers and related bioactive scaffolds.[1] Its structure features three distinct functional domains that dictate its solubility behavior:

-

Lipophilic Domain: The tert-butyl group and phenyl ring contribute significant hydrophobicity (Predicted LogP ~2.6–2.9).

-

Polar Domain: The amide linkage (-CONH-) acts as both a hydrogen bond donor and acceptor.

-

Reactive Domain: The aldehyde (-CHO) and ether (-O-) moieties increase polarity but do not provide proton donation.

Understanding the solubility landscape of this compound is essential for designing efficient recrystallization processes (to remove starting materials like 4-hydroxybenzaldehyde) and optimizing reaction kinetics in nucleophilic substitutions.

Physicochemical Properties & Theoretical Solubility

Before experimental determination, a theoretical solubility landscape is established using structural analogs (e.g., N-tert-butylacetamide, 4-formylphenoxyacetic acid) and Group Contribution Methods.

| Property | Value / Characteristic | Implication for Solubility |

| LogP (Predicted) | 2.6 – 2.9 | Moderate lipophilicity; low water solubility. |

| H-Bond Donors | 1 (Amide N-H) | Capable of specific interactions with alcohols/ketones. |

| H-Bond Acceptors | 3 (Amide O, Ether O, Aldehyde O) | Good solubility in proton-donating solvents (e.g., Alcohols). |

| Melting Point | ~148–153 °C (Est.[2] based on analogs) | High lattice energy requires elevated temperatures for dissolution in marginal solvents. |

Predicted Solvent Compatibility (Hansen Solubility Parameters)

The compound is expected to follow a "like dissolves like" profile, favoring polar aprotic and moderately polar protic solvents.

-

High Solubility (>50 mg/mL): DMF, DMSO, NMP (Dipolar aprotic interactions).

-

Moderate Solubility (10–50 mg/mL): Dichloromethane, Acetone, Ethyl Acetate, Tetrahydrofuran (THF).

-

Temperature-Dependent Solubility: Ethanol, Isopropanol (IPA), Methanol. (Ideal for recrystallization).

-

Low Solubility (<1 mg/mL): Water, Hexane, Heptane, Cyclohexane.

Experimental Determination Protocol

Method: Laser Dynamic Monitoring (or Gravimetric Validation)

Objective: Determine the mole fraction solubility (

Step-by-Step Workflow:

-

Preparation: Add excess N-(tert-butyl)-2-(4-formylphenoxy)acetamide to 10 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at 400 rpm for 24 hours to ensure solid-liquid equilibrium (SLE).

-

Filtration: Stop stirring and allow settling for 2 hours. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to T_sys to prevent precipitation).

-

Quantification:

-

Gravimetric: Evaporate solvent in a vacuum oven at 45°C until constant weight.

-

HPLC (Preferred): Dilute aliquot with Acetonitrile:Water (50:50) and analyze (UV detection @ 254 nm).

-

-

Validation: Repeat at T + 5 K intervals.

Visualization: Solubility Determination Workflow

Caption: Workflow for accurate solubility determination, emphasizing isothermal filtration to prevent data skewing.

Thermodynamic Modeling of Solubility Data

Once experimental data (

Model 1: Modified Apelblat Equation

This is the industry standard for correlating solubility data in pure solvents.

-

A, B, C: Empirical parameters derived from regression.

-

Utility: Highly accurate for non-ideal solutions (Average Relative Deviation < 2%).

Model 2: van't Hoff Equation

Used to estimate the enthalpy of dissolution.

-

Interpretation: A linear plot of

vs

Applications in Purification & Crystallization

The solubility profile directly informs the purification strategy for this intermediate.[3]

Recommended Recrystallization System: Ethanol/Water

Based on the structural polarity balance, an Anti-solvent Crystallization or Cooling Crystallization in Ethanol/Water is optimal.

-

Dissolution: Dissolve crude N-(tert-butyl)-2-(4-formylphenoxy)acetamide in Ethanol at 60°C (High solubility).

-

Filtration: Hot filtration removes insoluble inorganic salts (from synthesis).

-

Crystallization:

-

Method A (Cooling): Slowly cool to 5°C. The solubility drops sharply, yielding pure crystals.

-

Method B (Anti-solvent): Slowly add Water (poor solvent) to the hot ethanol solution until turbidity persists, then cool.

-

-

Purity Check: The aldehyde group is sensitive; avoid high-temperature drying (>60°C) to prevent oxidation to the carboxylic acid.

Solute-Solvent Interaction Diagram

Caption: Molecular interaction map guiding solvent selection. Ethanol engages polar groups; Water repels the t-Butyl tail.

References

-

Synthesis & Characterization : Sigma-Aldrich Product Specification: N-(tert-butyl)-2-(4-formylphenoxy)acetamide (CAS 838867-14-4).[1][4]Link

-

Thermodynamic Modeling Protocol : Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[5] Journal of Chemical Thermodynamics. Link[5]

-

General Solubility of Amides : Solubility of N-tert-butylacetamide in various solvents. ChemicalBook/PubChem Data.[2] Link

- Crystallization Techniques: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard reference for cooling/anti-solvent workflows).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N-(4-Formylphenyl)acetamide | Biochemical Assay Reagents | 122-85-0 | Invivochem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-[2-(acetylamino)ethoxy]benzoic acid (297137-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide: A Scoping Guide to Unveiling its Biological Potential

An In-Depth Technical Guide

Abstract

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a synthetic organic compound that, while not extensively characterized in existing literature, presents a compelling structural framework for biological investigation. It integrates three key chemical motifs: a phenoxyacetamide core, a reactive 4-formyl (aldehyde) group, and a sterically influential N-tert-butyl group. The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, found in molecules with demonstrated anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The aldehyde serves as a versatile chemical handle for generating focused libraries for structure-activity relationship (SAR) studies, while the tert-butyl group can enhance metabolic stability and modulate receptor binding. This guide provides a comprehensive, prospective framework for the systematic evaluation of this compound. It outlines a logical progression from in silico prediction of drug-like properties and potential biological targets to detailed in vitro and in vivo experimental workflows. The methodologies are presented with a rationale-driven approach, explaining the causality behind experimental choices to empower researchers to rigorously test and validate the compound's therapeutic potential.

Introduction: Deconstructing the Rationale

The impetus to investigate N-(Tert-butyl)-2-(4-formylphenoxy)acetamide stems from the established pharmacological relevance of its constituent parts.

-

The Phenoxyacetamide Core: This scaffold is a cornerstone of numerous biologically active agents. Derivatives have been shown to act as selective COX-2 inhibitors, agonists for the free fatty acid receptor 1 (FFA1) in type 2 diabetes models, and antagonists for the P2Y14 receptor involved in inflammatory diseases like gout.[3][4][5] Furthermore, its presence in novel thiazole analogues has been linked to the modulation of tumor hypoxia, highlighting its potential in oncology.[6]

-

The N-tert-butyl Group: This bulky, lipophilic group can significantly influence a molecule's pharmacokinetic profile. It can shield the amide bond from hydrolysis by metabolic enzymes, potentially increasing the compound's half-life. Its size and shape can also enforce a specific conformation, leading to higher selectivity for a particular biological target.

-

The 4-Formyl Moiety: The aldehyde group is a potent chemical tool. It can participate in hydrogen bonding within a receptor's active site and, more importantly, serves as a synthetic precursor for a wide array of chemical transformations. This allows for the creation of diverse derivatives (e.g., Schiff bases, oximes, or alcohols via reduction), which is a critical step in lead optimization.[7]

This confluence of features justifies a thorough investigation of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide as a potential starting point for the development of novel therapeutic agents.

Synthesis and Characterization

A plausible and efficient synthesis of the title compound can be achieved through a two-step process, adapting established protocols for phenoxyacetamide synthesis.[8]

Proposed Synthetic Pathway

-

Step 1: Synthesis of 2-chloro-N-(tert-butyl)acetamide. This intermediate is prepared by the acylation of tert-butylamine with chloroacetyl chloride in the presence of a non-nucleophilic base like potassium carbonate in an inert solvent such as dichloromethane (DCM) at a reduced temperature (0 °C to room temperature).

-

Step 2: Williamson Ether Synthesis. The target compound is formed by reacting the intermediate 2-chloro-N-(tert-butyl)acetamide with 4-hydroxybenzaldehyde. The reaction is conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, using a base like potassium carbonate to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile.

Detailed Experimental Protocol

Protocol 2.2.1: Synthesis of 2-chloro-N-(tert-butyl)acetamide

-

To a stirred solution of tert-butylamine (1.0 eq) and potassium carbonate (2.5 eq) in dry DCM (15 mL/mmol of amine) at 0 °C, add chloroacetyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Wash the resulting solid with water to remove inorganic salts and dry under vacuum. Recrystallization from a hexane/ethyl acetate mixture can be performed for further purification.

Protocol 2.2.2: Synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

-

Combine 4-hydroxybenzaldehyde (1.0 eq), 2-chloro-N-(tert-butyl)acetamide (1.0 eq), and potassium carbonate (2.0 eq) in DMF (10 mL/mmol of aldehyde).

-

Heat the reaction mixture at 80 °C for 12-18 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel.

Characterization: The structure and purity of the final compound should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

In Silico Assessment: Predicting Therapeutic Potential

Before committing to resource-intensive wet-lab experiments, a robust in silico evaluation can provide critical insights into the compound's drug-like properties and guide hypothesis-driven testing.

Workflow for In Silico Analysis

Caption: In silico workflow for predicting ADMET properties and identifying biological targets.

ADMET & Physicochemical Properties

Utilizing freely accessible web servers like ADMETlab 2.0 or SwissADME, a comprehensive profile can be generated.[9] Key parameters to evaluate are summarized below. The causality for assessing these properties is to filter out compounds with a high probability of pharmacokinetic failure early in the discovery pipeline, saving considerable time and resources.

Table 1: Predicted ADMET & Physicochemical Profile (Hypothetical Data)

| Property | Predicted Value | Rationale for Importance |

|---|---|---|

| Molecular Weight ( g/mol ) | ~249.29 | Adherence to Lipinski's Rule of 5 (<500) for good absorption. |

| LogP (Octanol/Water) | ~2.5 - 3.5 | Measures lipophilicity; affects absorption and distribution. |

| H-bond Donors | 1 | Influences solubility and membrane permeability. |

| H-bond Acceptors | 3 | Influences solubility and receptor binding. |

| Human Intestinal Absorption | High Probability | Predicts oral bioavailability.[9] |

| CNS Permeability | Low/Unlikely | Predicts ability to cross the blood-brain barrier. |

| Cytochrome P450 Inhibition | Check for 2D6, 3A4 | Predicts potential for drug-drug interactions. |

| Ames Mutagenicity | Predicted Non-mutagen | Early flag for potential carcinogenicity. |

Molecular Docking Studies

Based on the activities of related phenoxyacetamides, several high-value targets can be hypothesized. Molecular docking simulates the interaction between the compound and the target's binding site, providing a binding affinity score and visualizing key interactions.

-

Potential Targets:

Protocol 3.3.1: Molecular Docking Workflow

-

Retrieve the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Generate a low-energy 3D conformer of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

-

Define the binding site (grid box) based on the co-crystallized ligand or known active site residues.

-

Execute the docking simulation using software like AutoDock Vina.[11]

-

Analyze the results, focusing on the lowest binding energy pose and the specific hydrogen bonds and hydrophobic interactions formed.

Proposed In Vitro Experimental Workflows

The following protocols provide a tiered approach to experimentally validate the in silico hypotheses.

Primary Screening: Cytotoxicity and Cell Viability

The first essential step is to determine the compound's intrinsic cytotoxicity across a panel of relevant cell lines. This provides a therapeutic window and flags non-specific toxicity. The MTT assay is a reliable, colorimetric method based on the reduction of tetrazolium dye by metabolically active cells.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 4.1.1: MTT Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot cell viability (%) versus compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Secondary Mechanistic Assays

If promising activity is observed in the primary screen, or to test specific docking predictions, the following targeted assays can be employed.

Protocol 4.2.1: Anti-inflammatory - COX-2 Inhibition Assay

-

Rationale: To determine if the compound selectively inhibits the COX-2 enzyme, a key target in inflammation.

-

Method: Utilize a commercially available COX-2 inhibitor screening kit (e.g., Cayman Chemical). This assay measures the peroxidase activity of COX-2. The compound is incubated with the enzyme, and its ability to inhibit the conversion of a colorimetric substrate is measured, allowing for IC50 determination against a known standard like celecoxib.

Protocol 4.2.2: Neuroprotection - BChE Inhibition Assay

-

Rationale: To validate the prediction that the compound may inhibit butyrylcholinesterase, a therapeutic target in Alzheimer's disease.[10]

-

Method: Employ Ellman's method. The assay measures the activity of BChE through the hydrolysis of butyrylthiocholine iodide, which produces thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion, which is quantified spectrophotometrically at 412 nm. The inhibitory activity of the compound is measured by the reduction in color development.

The Aldehyde Handle: Gateway to SAR

A key advantage of the title compound is the synthetic utility of its formyl group. Should initial screening reveal a promising biological activity, a focused library of analogues can be rapidly synthesized to establish a Structure-Activity Relationship (SAR).

Caption: Synthetic pathways for creating a focused library from the parent aldehyde.

This strategy allows for the systematic exploration of how modifications at this position affect potency, selectivity, and pharmacokinetic properties, accelerating the journey from a hit compound to a lead candidate.

Proposed In Vivo Validation

Positive and potent in vitro results must be validated in a relevant animal model. The choice of model is dictated entirely by the confirmed in vitro activity.

-

Example Scenario: Anti-inflammatory Activity: If the compound is a potent and selective COX-2 inhibitor in vitro, the carrageenan-induced paw edema model in rats is the gold-standard acute inflammation model. The compound would be administered orally prior to carrageenan injection, and the reduction in paw swelling would be measured over several hours compared to a vehicle control and a positive control (e.g., indomethacin).

-

Example Scenario: Anticancer Activity: If the compound shows potent cytotoxicity against a specific cancer cell line (e.g., A549 lung cancer), a xenograft mouse model would be appropriate. A549 cells are implanted subcutaneously in immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor volume is measured over time to assess efficacy.

Conclusion and Future Directions

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide represents a molecule of significant latent potential, built upon a scaffold with a proven track record in medicinal chemistry. Its true value lies not in any single known activity, but in its capacity for systematic exploration and optimization. The research program outlined in this guide—progressing from predictive in silico analysis to definitive in vivo studies—provides a rigorous and efficient pathway to unlock this potential. The presence of the versatile formyl group is a particular strength, offering a direct route to library synthesis and rapid SAR elucidation. Future work should focus on executing these workflows, with the initial in vitro screening results dictating the subsequent mechanistic and in vivo investigations. This structured approach will clarify whether this compound is a promising lead for developing next-generation therapeutics.

References

-

Ullah, A., et al. (2018). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Oriental Journal of Chemistry. [Link]

-

Patsnap Synapse. (2024). What is Acetamide used for?. Patsnap. [Link]

-

Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. [Link]

-

Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]

-

Momin, Y. H., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Ding, M., et al. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports. [Link]

-

Zheng, Y-L., et al. (2017). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. [Link]

-

Martínez-López, D., et al. (2024). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide. RSC Advances. [Link]

-

Shaukath, A., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry. [Link]

-

Elmorsy, M. R., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Polycyclic Aromatic Compounds. [Link]

-

Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

-

Fayed, E. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. RSC. [Link]

-

Pathak, D., et al. (2015). Docking study of Novel Acetamide Derivatives as Specific MAO A Inhibitors. American Journal of PharmTech Research. [Link]

-

Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]

-

Wang, F., et al. (2022). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors. Molecules. [Link]

-

Al-Obaid, A. M., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules. [Link]

-

ResearchGate. (2013). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. ResearchGate. [Link]

-

Carbone, F., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Lett. Drug Des. Discov. [Link]

-

ADMETlab. (2023). Interpretation-ADMElab: ADMET Prediction. admetmesh.scbdd.com. [Link]

-

Ali, R., et al. (2018). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Journal of Chemistry. [Link]

-

De la Torre, B. G., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules. [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Structure and chemical classification of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

An In-Depth Technical Guide to the Structure, Classification, and Synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide, a multifunctional molecule of significant interest to researchers in synthetic and medicinal chemistry. The document delineates its molecular structure, provides a systematic chemical classification, and outlines a robust, field-proven protocol for its synthesis and characterization. As a member of the phenoxy acetamide class, this compound is not only a valuable synthetic intermediate but also a scaffold with potential applications in drug discovery, building upon the diverse biological activities exhibited by its structural analogs.[1][2][3] The guide explains the causal reasoning behind strategic synthetic choices and analytical methodologies, offering trustworthy and actionable insights for laboratory application.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation and Identification

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a synthetic organic compound characterized by a precise arrangement of an N-substituted amide, an aryl ether, and an aromatic aldehyde. This unique combination of functional groups makes it a versatile building block in organic synthesis.

-

IUPAC Name: N-(1,1-dimethylethyl)-2-(4-formylphenoxy)acetamide

-

Molecular Formula: C₁₃H₁₇NO₃

-

Molecular Weight: 235.28 g/mol

The core structure consists of a phenoxyacetamide backbone where the amide nitrogen is substituted with a bulky tert-butyl group, and the para-position of the phenyl ring is functionalized with a formyl (aldehyde) group.

-2-(4-formylphenoxy)acetamide.png)

Chemical Classification

The molecule's chemical identity and reactivity are defined by its three principal functional groups. Understanding this classification is key to predicting its behavior in chemical reactions and biological systems.

-

Secondary Amide: The -(C=O)NH- group, with the nitrogen atom bonded to a tertiary carbon (the tert-butyl group), imparts significant steric hindrance. This bulkiness influences the molecule's conformation and can affect its ability to participate in hydrogen bonding compared to less hindered amides.

-

Aryl Ether: The Ar-O-R linkage connects the phenoxy ring to the acetamide moiety. This bond is generally stable under many reaction conditions, providing a robust connection between the two key parts of the molecule.

-

Aromatic Aldehyde: The formyl group (-CHO) attached to the benzene ring is a highly reactive site. It serves as a crucial chemical handle for a wide array of synthetic transformations, including condensations, oxidations, reductions, and reductive aminations, making the molecule an ideal starting point for library synthesis.[4]

Caption: Core functional groups of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Experimental values for this specific molecule are not widely published; therefore, predictions are based on established computational models and data from structurally similar compounds.

| Property | Value (Predicted/Estimated) | Source/Method |

| Molecular Weight | 235.28 g/mol | Calculation |

| Melting Point | 110-130 °C | Estimate based on analogs like 2-(4-formylphenoxy)-N-phenylacetamide (m.p. 118-120°C).[4] |

| logP (Octanol/Water) | ~2.1 | XlogP Prediction[5] |

| Hydrogen Bond Donors | 1 | (from N-H) |

| Hydrogen Bond Acceptors | 3 | (from C=O x2, ether -O-) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethyl Acetate, Chloroform).[6] | Based on general properties of similar amides. |

Part 2: Synthesis and Characterization

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of the target molecule employs a convergent two-step strategy. This approach is chosen for its high reliability, use of readily available starting materials, and straightforward purification procedures. The primary disconnection is made at the ether linkage, a common strategy for phenoxy derivatives, leading back to 4-hydroxybenzaldehyde and a chloroacetamide precursor.

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. galaxypub.co [galaxypub.co]

- 4. arkat-usa.org [arkat-usa.org]

- 5. PubChemLite - Tert-butyl 2-(4-formylphenoxy)acetate (C13H16O4) [pubchemlite.lcsb.uni.lu]

- 6. N-tert-Butylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Whitepaper: Safety, Handling, and Application Protocols for N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Executive Summary

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (CAS: 838867-14-4) is a specialized organic intermediate primarily utilized in medicinal chemistry and drug discovery. Characterized by a dual-functional scaffold containing a reactive aldehyde and a stable amide linker, it serves as a critical building block for multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, as well as a linker in fragment-based drug design (FBDD).

This technical guide provides a comprehensive framework for the safe handling, synthesis, and storage of this compound. Given the limited public safety data for this specific CAS entry, the protocols herein are derived from rigorous Structure-Activity Relationship (SAR) analysis of structural analogs (e.g., N,N-diethyl and N-phenyl analogs), ensuring a high margin of safety for research personnel.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the physical properties is the first line of defense in chemical handling. The lipophilic tert-butyl group combined with the aromatic core suggests low water solubility and high permeability in organic solvents.

| Property | Specification |

| Chemical Name | N-(Tert-butyl)-2-(4-formylphenoxy)acetamide |

| CAS Number | 838867-14-4 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Physical State | Solid (Crystalline powder) |

| Predicted Melting Point | 100–140°C (Based on p-tolyl and phenyl analogs [1]) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Functional Moieties | Aldehyde (Reactive, oxidation-prone), Amide (Stable), Ether (Stable) |

Hazard Identification & Toxicology (SAR Analysis)

Note: No government-validated SDS exists for this specific catalog number. The following hazards are determined via expert SAR analysis of functional groups and analogs (e.g., N,N-Diethyl-2-(4-formylphenoxy)acetamide).

Core Hazards

-

Acute Toxicity (Oral): Predicted Category 4 (H302).[1] Analogs with phenoxy-acetamide cores often exhibit moderate oral toxicity.

-

Skin/Eye Irritation: Predicted Category 2/2A (H315/H319). The aldehyde moiety is a known mucous membrane irritant and potential sensitizer.

-

Specific Target Organ Toxicity (STOT-SE): Category 3 (H335). Dust inhalation may cause respiratory tract irritation.

Reactivity Hazards

-

Oxidation Susceptibility: The para-formyl group is susceptible to autoxidation in air, converting the aldehyde to the corresponding carboxylic acid (Benzoic acid derivative). This degrades purity and alters chemical behavior.[2]

-

Nucleophilic Attack: The aldehyde is highly electrophilic; avoid inadvertent contact with primary amines or strong nucleophiles unless intended for synthesis.

Strategic Handling & Exposure Control

To ensure operator safety, we employ a "Hierarchy of Controls" approach. The following workflow visualizes the decision logic for handling this compound.

Exposure Control Workflow (Visualization)

Figure 1: Decision matrix for exposure control. Primary reliance is placed on engineering controls (fume hood) to mitigate dust inhalation risks.

Personal Protective Equipment (PPE) Rationale

-

Gloves: Use Nitrile rubber . The compound is lipophilic; latex provides poor resistance to the organic solvents (DCM, DMF) likely used to dissolve it.

-

Eye Protection: Chemical safety goggles are mandatory. Safety glasses are insufficient due to the risk of fine powder bypassing side shields.

-

Respiratory: If weighing >100mg outside a fume hood, use a half-mask respirator with P100 cartridges.

Synthesis & Purification Protocol

For researchers needing to synthesize this compound de novo rather than purchasing, the Williamson Ether Synthesis is the industry standard. This pathway ensures high yield and regioselectivity.[3]

Synthesis Diagram

Figure 2: Williamson Ether Synthesis pathway. The reaction relies on the nucleophilic attack of the phenoxide ion on the alpha-chloro amide.

Step-by-Step Protocol [2, 3]

-

Activation: In a round-bottom flask, dissolve 1.0 eq of 4-hydroxybenzaldehyde in anhydrous DMF (or Acetone). Add 1.5 eq of Potassium Carbonate (K₂CO₃) .[4] Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.

-

Alkylation: Dropwise add 1.1 eq of 2-Chloro-N-(tert-butyl)acetamide .

-

Note: If this precursor is unavailable, synthesize it by reacting chloroacetyl chloride with tert-butylamine at 0°C.

-

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The aldehyde spot will shift significantly.

-

Workup: Pour the reaction mixture into crushed ice. The product is lipophilic and should precipitate as a solid.

-

Purification: Filter the solid. Wash with cold water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Storage & Stability

The presence of the aldehyde group dictates the storage strategy. Aldehydes slowly oxidize to carboxylic acids when exposed to atmospheric oxygen.

-

Temperature: Store at 2–8°C (Refrigerator). For long-term storage (>6 months), store at -20°C.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Cap vials tightly and seal with Parafilm.

-

Incompatibility: Keep away from strong oxidizers (peroxides, permanganates) and primary amines (unless reacting).

References

-

PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Royal Society of Chemistry. (2014).[4] Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide derivatives. RSC Advances Supplementary Information. Retrieved October 26, 2023, from [Link]

-

Arkivoc. (2021).[3] Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkat USA. Retrieved October 26, 2023, from [Link]

Sources

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide mechanism of action in biological systems

Topic: N-(Tert-butyl)-2-(4-formylphenoxy)acetamide: Mechanism of Action, Chemical Biology, and Experimental Applications

Executive Summary

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (CAS: 838905-45-6) is a specialized bifunctional chemical probe and synthetic intermediate used in medicinal chemistry and chemical biology. It is characterized by two distinct pharmacophores: a lipophilic tert-butyl acetamide tail (imparting metabolic stability and hydrophobic binding) and a reactive para-formyl (aldehyde) "warhead" (enabling covalent interactions or further derivatization).

While often utilized as a precursor for bioactive Schiff bases (imines) targeting microbial resistance or cancer pathways, the molecule itself possesses intrinsic biological reactivity. Its mechanism of action in biological systems is primarily driven by reversible covalent modification of nucleophilic amino acid residues (specifically Lysine

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile is prerequisite to biological application. The tert-butyl group significantly enhances lipophilicity compared to the ethyl or methyl analogs, facilitating membrane permeability.

| Property | Value / Description | Biological Implication |

| Molecular Formula | Low molecular weight (<500 Da), Lipinski compliant. | |

| Molecular Weight | 235.28 g/mol | Fragment-based drug discovery (FBDD) suitable. |

| LogP (Predicted) | ~2.1 - 2.5 | Optimal range for oral bioavailability and cell penetration. |

| H-Bond Donors | 1 (Amide NH) | Critical for active site orientation. |

| H-Bond Acceptors | 3 (Amide CO, Ether O, Aldehyde CO) | Enables multiple polar interactions. |

| Reactive Motif | Aryl Aldehyde (-CHO) | Electrophilic center for Schiff base formation. |

Mechanism of Action: The "Electrophilic Anchor"

The biological activity of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide operates through two distinct mechanistic pathways: Direct Covalent Interaction and Scaffold Recognition .

Mechanism A: Reversible Covalent Binding (Schiff Base Formation)

The primary mechanism in a biological context is the reaction of the aldehyde group with primary amines on proteins (Lysine side chains or N-terminal residues) to form an imine (Schiff base) .

-

Target: Nucleophilic Nitrogen (

-amino group of Lys, -

Kinetics: The reaction is reversible (

), establishing a chemical equilibrium. -

Stabilization: The phenoxyacetamide tail binds in a nearby hydrophobic pocket, stabilizing the imine adduct and reducing the hydrolysis rate.

-

Biological Outcome: This mechanism is analogous to Voxelotor (GBT440) , which binds to the N-terminal valine of Hemoglobin S to prevent polymerization. This compound serves as a simplified "fragment" probe for similar pockets.

Mechanism B: Structural Pharmacophore (VLCFA Inhibition)

The phenoxyacetamide core is a known pharmacophore for inhibiting Very Long Chain Fatty Acid (VLCFA) Elongases (e.g., in herbicidal activity or specific lipid metabolism pathways). The tert-butyl amide mimics the steric bulk required to block the substrate channel of elongase enzymes.

Mechanism C: Precursor for Bioactive Ligands

In most literature, this compound acts as a "pro-ligand." It is condensed with hydrazides or amines to generate Hydrazones or Bis-Schiff Bases . These derivatives intercalate into DNA or chelate metal ions (e.g.,

-

Antimicrobial Action: Disruption of bacterial cell walls via metal chelation.

-

Anticancer Action: Inhibition of tyrosine kinases via the planar phenoxy-linker architecture.

Visualization: Mechanism & Synthesis Pathways

The following diagram illustrates the synthesis of the compound and its divergent biological mechanisms (Direct Binding vs. Derivatization).

Figure 1: Synthesis pathway and dual-mechanism divergence of the phenoxyacetamide scaffold.

Experimental Protocols

To validate the mechanism or utilize this compound in research, the following protocols are standard.

Protocol A: Synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Rationale: To generate high-purity material for biological assay, avoiding commercial impurities.

-

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), N-(tert-butyl)-2-chloroacetamide (1.1 eq), Potassium Carbonate (

, 2.0 eq), Potassium Iodide (KI, catalytic). -

Solvent: Anhydrous Acetonitrile (

) or DMF. -

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in solvent. Add

and stir for 30 min to generate the phenoxide anion. -

Add N-(tert-butyl)-2-chloroacetamide and catalytic KI.

-

Reflux at 80°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Cool, pour into ice water. The product usually precipitates as a white/off-white solid. Filter and wash with water.

-

Purification: Recrystallization from Ethanol/Water.

-

-

Validation:

-NMR (Look for aldehyde singlet at

Protocol B: Schiff Base Reactivity Assay (Model System)

Rationale: To quantify the electrophilic reactivity of the aldehyde toward biological amines.

-

Model Amine:

-acetyl-lysine (mimics protein lysine). -

Conditions: Phosphate Buffer (PBS, pH 7.4) with 10% DMSO (for solubility).

-

Procedure:

-

Incubate Compound (100

M) with Model Amine (500 -

Analysis: Monitor UV-Vis absorbance (shift in

due to imine formation) or LC-MS over time (0, 1h, 4h, 24h).

-

-

Data Output: Calculate the pseudo-first-order rate constant (

) to determine reactivity. A fast

Therapeutic Potential & Applications

| Application Area | Mechanism | Reference Context |

| Biopolymer Engineering | Crosslinking Chitosan chains via Schiff base formation to create hydrogels for drug delivery. | Used as a bis-aldehyde linker (dimer form) or mono-functional modifier [1]. |

| Antimicrobial Discovery | Precursor for Thiazole and Hydrazone derivatives.[1] The phenoxyacetamide group aids bacterial cell wall penetration. | General phenoxyacetamide SAR studies [2]. |

| Hemoglobinopathies | Potential allosteric effector. The aldehyde binds Hb, while the tert-butyl amide occupies the central water cavity. | Structural homology to Voxelotor-type aldehydes. |

References

-

Hamed, A. A., et al. (2022).[2] "Chitosan Schiff bases-based polyelectrolyte complexes with graphene quantum dots and their prospective biomedical applications." International Journal of Biological Macromolecules.

- Context: Describes the use of 2-(4-formylphenoxy)acetamide derivatives as crosslinkers for biomedical hydrogels.

-

Gomha, S. M., et al. (2021). "Hydrazonoyl Halides as Key Precursors for the Synthesis of Arylazo and Arylhydrazo Thiazoles." Molecules.

- Context: details the synthesis of bioactive thiazoles from phenoxyacetamide-aldehyde precursors.

-

Sigma-Aldrich. "N-ethyl-2-(4-formylphenoxy)acetamide Product Sheet."

- Context: Commercial availability of the structural analog, validating the class as established chemical probes.

Sources

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide as a potential enzyme inhibitor

An In-Depth Technical Guide Topic: N-(Tert-butyl)-2-(4-formylphenoxy)acetamide as a Potential Enzyme Inhibitor Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the investigation of . The central hypothesis is that the compound's aldehyde moiety can act as an electrophilic "warhead," enabling covalent or reversible covalent interactions with nucleophilic residues within an enzyme's active site. We outline a structured, multi-stage research plan encompassing initial in silico target identification, chemical synthesis, detailed biochemical and kinetic evaluation, and biophysical characterization. This document serves as a roadmap for researchers, detailing not only the requisite experimental protocols but also the scientific rationale underpinning each methodological choice, thereby ensuring a robust and self-validating investigation into the compound's therapeutic potential.

Introduction: Rationale and Molecular Scrutiny

The search for novel enzyme inhibitors is a cornerstone of modern drug discovery. The compound N-(Tert-butyl)-2-(4-formylphenoxy)acetamide presents a compelling scaffold for investigation. Its structure contains three key features:

-

The Formyl Group (Aldehyde): This is the primary feature of interest. Aldehydes are known to be reactive electrophiles capable of forming reversible covalent bonds (e.g., Schiff bases with lysine or thiohemiacetals with cysteine) with active site residues.[1][2] This reactivity makes the formyl group a potential "warhead" for targeted enzyme inhibition, a strategy successfully employed in approved drugs.[1][2]

-

The Phenoxy-Acetamide Linker: This component provides a rigid yet flexible backbone, positioning the aldehyde for optimal interaction with the target enzyme. The aromatic ring can participate in pi-stacking interactions, while the amide group can form critical hydrogen bonds.

-

The Tert-butyl Group: This bulky, hydrophobic moiety can influence pharmacokinetics and drive binding into hydrophobic pockets within an enzyme's active site, potentially enhancing both potency and selectivity.

Given these features, particularly the reactive aldehyde, we hypothesize that N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a strong candidate for inhibiting enzymes that utilize a nucleophilic catalytic mechanism. This guide will detail the logical progression of experiments required to validate this hypothesis.

Target Identification and Prioritization

The initial and most critical phase is to identify plausible enzyme targets. A dual-pronged approach, combining computational prediction with hypothesis-driven selection, is recommended for efficiency and rigor.

Hypothesis-Driven Target Selection

The aldehyde moiety strongly suggests a mechanism involving interaction with a nucleophilic residue. Therefore, enzyme classes with such residues in their catalytic sites are primary candidates.

-

Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes naturally metabolizes aldehydes and possesses a highly reactive cysteine residue in the active site, making them a prime target.[3][4][5] Inhibition of specific ALDH isozymes is a therapeutic strategy in cancer, where high ALDH activity is linked to chemotherapy resistance.[4][6]

-

Cysteine Proteases (e.g., Caspases, Cathepsins): These enzymes rely on a catalytic cysteine, which is susceptible to covalent modification by electrophiles like aldehydes.

-

Tyrosinase: Some benzaldehyde derivatives have been reported to exhibit tyrosinase inhibitory activity, potentially by forming a Schiff base with a primary amino group in the enzyme.[7]

Computational Target Prediction (In Silico Screening)

Molecular docking can be used to computationally screen the compound against a large library of protein structures to predict binding affinity and identify potential targets that may not be immediately obvious.[][9]

-

Principle: Docking algorithms predict the preferred orientation and binding energy of a ligand within a protein's active site.[9] A lower estimated binding energy suggests a more stable complex and a higher likelihood of inhibition.[9]

-

Workflow:

-

Obtain a high-quality 3D structure of the compound.

-

Select a library of enzyme crystal structures (e.g., from the Protein Data Bank).

-

Perform docking simulations to predict the binding pose and score for each enzyme.

-

Prioritize enzymes with the most favorable docking scores for subsequent experimental validation.

-

Caption: Workflow for enzyme target identification.

Chemical Synthesis

The availability of a pure, well-characterized compound is a prerequisite for any biochemical study. The title compound can be synthesized via a nucleophilic substitution reaction.

Protocol 2.1: Synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

This protocol is adapted from established methods for synthesizing similar phenoxy-acetamide derivatives.[10][11]

-

Step 1: Deprotonation of Phenol. To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

-

Step 2: Nucleophilic Substitution. Add N-tert-butyl-2-chloroacetamide (1.1 eq) to the reaction mixture.

-

Step 3: Reaction. Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Step 4: Work-up. After cooling to room temperature, pour the reaction mixture into ice water. A precipitate should form.

-

Step 5: Purification. Collect the solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

-

Step 6: Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biochemical Evaluation of Inhibitory Activity

Once a prioritized list of enzyme targets is established, the next step is to quantify the compound's inhibitory potency using biochemical assays. We will use Aldehyde Dehydrogenase 1A1 (ALDH1A1) as a representative example.

Protocol 3.1: IC₅₀ Determination for ALDH1A1

The IC₅₀ value is the concentration of inhibitor required to reduce enzyme activity by 50%. This is a standard measure of inhibitor potency. The activity of ALDH is monitored by measuring the rate of NADH production, which absorbs light at 340 nm.[3]

-

Reagent Preparation:

-

Assay Buffer: 50 mM sodium pyrophosphate, pH 9.0.

-

Enzyme Stock: Recombinant human ALDH1A1 in assay buffer.

-

Cofactor Stock: 10 mM NAD⁺ in assay buffer.

-

Substrate Stock: 100 mM propionaldehyde in assay buffer.

-

Inhibitor Stock: 10 mM N-(Tert-butyl)-2-(4-formylphenoxy)acetamide in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 170 µL of assay buffer.

-

Add 10 µL of NAD⁺ solution (final concentration 0.5 mM).

-

Add 2 µL of the inhibitor stock solution serially diluted in DMSO (this creates a dose-response curve). For the control (100% activity), add 2 µL of DMSO.

-

Add 10 µL of ALDH1A1 enzyme solution.

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes. This step is crucial to allow the inhibitor to bind to the enzyme, especially for time-dependent or covalent inhibitors.[3]

-

Initiate Reaction: Add 10 µL of propionaldehyde substrate solution (final concentration 5 mM) to each well to start the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Normalize the rates relative to the DMSO control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation: Selectivity Profile

It is critical to assess the inhibitor's selectivity against related enzymes to understand its potential for off-target effects.

| Enzyme Target | Class | IC₅₀ (µM) [Hypothetical Data] |

| ALDH1A1 | Aldehyde Dehydrogenase | 1.5 |

| ALDH2 | Aldehyde Dehydrogenase | 8.7 |

| ALDH3A1 | Aldehyde Dehydrogenase | 25.4 |

| Caspase-3 | Cysteine Protease | > 100 |

| Trypsin | Serine Protease | > 100 |

This hypothetical data suggests the compound is a potent inhibitor of ALDH1A1 with moderate selectivity over ALDH2 and high selectivity against other enzyme classes.

Mechanism of Action (MoA) Studies

After confirming inhibitory activity, the next logical step is to elucidate how the compound inhibits the enzyme. The key question is whether the inhibition is reversible or irreversible, a common characteristic for aldehyde-containing compounds.[12]

Caption: Workflow for elucidating the inhibitor's Mechanism of Action.

Protocol 4.1: Determining Time-Dependent Inhibition

Irreversible or covalent inhibitors often exhibit time-dependent inhibition, where the degree of inhibition increases with the duration of pre-incubation.[3]

-

Prepare enzyme and inhibitor solutions as in Protocol 3.1.

-

Set up multiple reactions with a fixed concentration of enzyme and inhibitor (e.g., 5x IC₅₀).

-

Pre-incubate the enzyme-inhibitor mixture for varying lengths of time (e.g., 0, 5, 15, 30, 60 minutes).

-

At each time point, initiate the reaction by adding the substrate.

-

Measure the remaining enzyme activity.

-

Plot the percentage of remaining activity against the pre-incubation time. A time-dependent decrease in activity is indicative of irreversible inhibition.

Protocol 4.2: Kinetic Analysis of Irreversible Inhibition

For time-dependent inhibitors, the potency is best described by the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). This can be determined using the Kitz-Wilson method.[13]

-

Set up assays with a fixed concentration of enzyme and varying concentrations of the inhibitor.

-

Monitor the reaction progress continuously over time for each inhibitor concentration. The reaction curves will be non-linear, showing a progressive decrease in rate.

-

For each inhibitor concentration [I], fit the progress curve to the equation for first-order decay to obtain an observed rate of inactivation (kobs).

-

Plot the calculated kobs values against the corresponding inhibitor concentrations [I].

-

Fit this data to the hyperbolic saturation equation: kobs = (kinact * [I]) / (KI + [I]). This allows for the determination of kinact and KI.

Structural and Biophysical Characterization

The final phase involves confirming the physical interaction between the inhibitor and the enzyme, validating the proposed mechanism of action at a molecular level.

Mass Spectrometry for Covalent Adduct Confirmation

Intact protein mass spectrometry is a direct method to confirm covalent modification.[3][5]

-

Methodology: Incubate the target enzyme with and without an excess of the inhibitor. After incubation, desalt the samples and analyze them using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Outcome: The enzyme sample incubated with the inhibitor should show a mass increase corresponding to the molecular weight of the inhibitor, confirming the formation of a 1:1 covalent enzyme-inhibitor adduct.

X-ray Crystallography for Structural Elucidation

Solving the crystal structure of the enzyme-inhibitor complex provides the ultimate proof of the binding mode.

-

Methodology: Co-crystallize the target enzyme with the inhibitor or soak pre-formed enzyme crystals with a solution of the inhibitor.[14] Collect X-ray diffraction data and solve the 3D structure.

-

Expected Outcome: The resulting electron density map will reveal the precise location of the inhibitor within the active site, confirm the covalent bond to a specific residue (e.g., Cys302 in ALDH1A1), and detail the non-covalent interactions (hydrogen bonds, hydrophobic contacts) that contribute to binding affinity and selectivity.[3]

Conclusion and Future Directions

This guide presents a systematic and rigorous pathway for evaluating N-(Tert-butyl)-2-(4-formylphenoxy)acetamide as a novel enzyme inhibitor. The strategy progresses from broad, predictive screening to highly specific biochemical and structural characterization. The central premise, leveraging the reactivity of the aldehyde group, points towards a high probability of identifying potent, potentially covalent inhibitors for enzymes like ALDHs.

Positive outcomes from this research workflow—namely, high potency (low micromolar or nanomolar IC₅₀), clear selectivity for a specific isozyme, a confirmed covalent mechanism of action, and a structurally validated binding mode—would establish this compound as a strong lead candidate. Future work would then focus on medicinal chemistry efforts to optimize the scaffold for improved potency, selectivity, and drug-like properties (ADME/Tox), paving the way for preclinical development.

References

-

Morgan, C. A., et al. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry. [Link][3][5]

-

Patsnap Synapse. (2024). What are Aldehydes inhibitors and how do they work?. Patsnap. [Link][6]

-

Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. [Link][4]

-

Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]

-

ResearchGate. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. ResearchGate. [Link]

-

Sadeghi, H., et al. (2013). A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. Iranian Journal of Pharmaceutical Research. [Link][7]

-

Spyrou, N., & Tzakos, A. G. (2023). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link][9]

-

S. A., P., & K. S., G. (2024). Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]

-

Gautam, S., et al. (2024). The Role of Molecular Docking in Modern Drug Discovery and Development: A Comprehensive Review. Journal of Drug Discovery and Health Sciences. [Link][15]

-

Şengül, B., et al. (2023). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. ResearchGate. [Link]

-

Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]

-

Liu, Y., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. Journal of Agricultural and Food Chemistry. [Link]

-

DergiPark. (n.d.). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. DergiPark. [Link][16]

-

PubMed. (2013). Molecular Docking Studies of Potential Inhibition of the Alcohol Dehydrogenase Enzyme by Phyllanthin, Hypophyllanthin and Gallic Acid. PubMed. [Link]

-

Thoden, J. B., & Holden, H. M. (2007). Enzymes Required for the Biosynthesis of N-formylated Sugars. Current Opinion in Chemical Biology. [Link]

-

Bal, C., et al. (2005). Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N-Formyl Peptides. Biochemistry. [Link]

-

BioAssay Systems. (n.d.). Aldehyde Dehydrogenase Inhibitor Screening Services. BioAssay Systems. [Link][17]

-

Kamat, S. S., & Carlier, P. R. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link][13]

-

Cheng, D., et al. (2016). Characterization of monoacylglycerol acyltransferase 2 inhibitors by a novel probe in binding assays. Analytical Biochemistry. [Link]

-

Neog, K., & Gogoi, D. (n.d.). Biochemistry Protein Biochemistry and enzymology Enzyme Inhibition. Academia.edu. [Link][12]

-

Guler, H., et al. (2022). Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules. Archiv der Pharmazie. [Link]

-

Yoon, K. A., et al. (2014). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry. [Link][14]

-

Li, X., et al. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. Chemical Society Reviews. [Link]

-

ACS Publications. (2023). Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer. ACS Publications. [Link]

-

Warren, M. S., et al. (2000). Improvement in the efficiency of formyl transfer of a GAR transformylase hybrid enzyme. Protein Engineering, Design and Selection. [Link]

-

Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Semantic Scholar. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. RSC. [Link][10]

-

Boivin, A., et al. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]

-

Wang, F., et al. (2011). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs. [Link]

-

Wikipedia. (n.d.). Formylation. Wikipedia. [Link]

-

Mehta, S., et al. (1995). Synthesis and Enzymic Activity of Novel Glycosidase Inhibitors Containing Sulfur and Selenium. Journal of the American Chemical Society. [Link]

-

Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link][11]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

Sources

- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]

- 7. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. rsc.org [rsc.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. biochem.du.ac.in [biochem.du.ac.in]

- 13. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jddhs.com [jddhs.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. bioassaysys.com [bioassaysys.com]

Methodological & Application

Application Note: Step-by-Step Synthesis of N-Substituted 2-(4-formylphenoxy)acetamides

Executive Summary

The N-substituted 2-(4-formylphenoxy)acetamide scaffold is a critical intermediate in medicinal chemistry. It serves as a bifunctional linker, connecting a lipophilic N-aryl/alkyl acetamide moiety to a reactive aldehyde handle. This aldehyde is a "warhead" for further diversification via Schiff base formation, reductive amination, or Knoevenagel condensation to generate bioactive heterocycles (e.g., chromenes, pyrans) [1, 2].

This guide provides a high-fidelity, convergent synthesis protocol. Unlike linear methods, this approach utilizes a Williamson Ether Synthesis between 4-hydroxybenzaldehyde and a pre-synthesized 2-chloro-N-substituted acetamide. This method ensures regioselectivity (O-alkylation over N-alkylation) and high yields (>80%).

Strategic Analysis & Retrosynthesis

The synthesis is designed to be convergent . We avoid the linear route (reacting 4-hydroxybenzaldehyde with chloroacetic acid first) to minimize purification steps and maximize the diversity of the N-substituent (R-group) late in the process.

Reaction Logic[1]

-

Nucleophile: The phenoxide ion generated from 4-hydroxybenzaldehyde (

). -

Electrophile: The

-carbon of the 2-chloro-N-substituted acetamide. -

Selectivity: The amide nitrogen is significantly less nucleophilic than the phenoxide oxygen due to resonance withdrawal by the carbonyl. Therefore, chemoselective O-alkylation occurs without protecting groups.

Workflow Diagram (DOT)

Figure 1: Convergent synthetic workflow distinguishing precursor generation from the primary coupling event.

Experimental Protocols

Stage 1: Synthesis of Electrophile (2-Chloro-N-substituted acetamide)

Note: If your specific chloroacetamide is commercially available, skip to Stage 2.

Reagents:

-

Aniline or Aliphatic Amine (1.0 equiv)

-

Chloroacetyl chloride (1.2 equiv)

- (2.0 equiv) or Triethylamine (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolve the amine (e.g., aniline, 10 mmol) in dry DCM (20 mL).

-

Add

(20 mmol) and cool the mixture to 0°C in an ice bath.-

Expert Insight: Cooling is critical. The reaction is highly exothermic; uncontrolled heat can lead to bis-acylation.

-

-

Add chloroacetyl chloride (12 mmol) dropwise over 15 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Wash organic layer with water (

mL), saturated -

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Stage 2: The Core Coupling (Williamson Ether Synthesis)

This is the critical step. We utilize Finkelstein-like conditions (KI catalyst) to accelerate the reaction, particularly if using chlorides.

Reagents:

-

Substrate: 4-Hydroxybenzaldehyde (1.0 equiv)

-

Electrophile: 2-Chloro-N-substituted acetamide (1.1 equiv)

-

Base: Anhydrous Potassium Carbonate (

) (2.0 – 3.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv)

-

Solvent: Acetone (for ease of workup) or DMF (for difficult/insoluble substrates).

Step-by-Step Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (e.g., 5 mmol, 610 mg) in Acetone (20 mL) . Add Anhydrous

(10 mmol, 1.38 g).-

Expert Insight: Stir at RT for 15 minutes before adding the electrophile. This allows the formation of the phenoxide anion (color change to yellow/orange is often observed).

-

-

Addition: Add the 2-Chloro-N-substituted acetamide (5.5 mmol) and catalytic KI (0.5 mmol, ~83 mg).

-

Why KI? KI converts the alkyl chloride in situ to a more reactive alkyl iodide (

reaction rate:

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (~56°C for Acetone) for 6–12 hours .

-

Monitoring: Check TLC (System: Hexane/Ethyl Acetate 1:1). The starting phenol spot (

) should disappear; the product spot will be less polar.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to RT.

-

Pour the mixture into crushed ice-water (100 mL) with vigorous stirring.

-

Observation: The product should precipitate as a white or off-white solid within 15–30 minutes.

-

Alternative: If oil forms instead of solid, extract with Ethyl Acetate (

mL), wash with 1M NaOH (to remove unreacted phenol), then brine.

-

-